Cas no 143590-14-1 ((2R)-2-(4-methoxyphenyl)propan-1-ol)

(2R)-2-(4-methoxyphenyl)propan-1-ol structure
143590-14-1 structure
商品名:(2R)-2-(4-methoxyphenyl)propan-1-ol
CAS番号:143590-14-1
MF:C10H14O2
メガワット:166.216963291168
CID:6237518
PubChem ID:11217443

(2R)-2-(4-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 143590-14-1
    • (2R)-2-(4-methoxyphenyl)propan-1-ol
    • EN300-6506520
    • SCHEMBL7419755
    • インチ: 1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1
    • InChIKey: VIPNDDUFWVYIPH-QMMMGPOBSA-N
    • ほほえんだ: OC[C@H](C)C1C=CC(=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 166.099379685g/mol
  • どういたいしつりょう: 166.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 29.5Ų

(2R)-2-(4-methoxyphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6506520-0.1g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
0.1g
$1447.0 2023-05-31
Enamine
EN300-6506520-0.5g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
0.5g
$1577.0 2023-05-31
Enamine
EN300-6506520-10.0g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
10g
$7065.0 2023-05-31
Enamine
EN300-6506520-0.05g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
0.05g
$1381.0 2023-05-31
Enamine
EN300-6506520-1.0g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
1g
$1643.0 2023-05-31
Enamine
EN300-6506520-0.25g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
0.25g
$1513.0 2023-05-31
Enamine
EN300-6506520-2.5g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
2.5g
$3220.0 2023-05-31
Enamine
EN300-6506520-5.0g
(2R)-2-(4-methoxyphenyl)propan-1-ol
143590-14-1
5g
$4764.0 2023-05-31

(2R)-2-(4-methoxyphenyl)propan-1-ol 関連文献

(2R)-2-(4-methoxyphenyl)propan-1-olに関する追加情報

Recent Advances in the Study of (2R)-2-(4-methoxyphenyl)propan-1-ol (CAS: 143590-14-1): A Comprehensive Research Brief

The compound (2R)-2-(4-methoxyphenyl)propan-1-ol (CAS: 143590-14-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its (R)-configuration and methoxyphenyl moiety, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its therapeutic utility.

One of the key advancements in the study of (2R)-2-(4-methoxyphenyl)propan-1-ol is its improved synthetic routes. Researchers have developed enantioselective methods to achieve high yields and purity, which are critical for its application in drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric reduction technique that significantly enhances the efficiency of producing (2R)-2-(4-methoxyphenyl)propan-1-ol with over 99% enantiomeric excess (ee). This breakthrough not only facilitates large-scale production but also ensures the consistency required for preclinical and clinical studies.

Pharmacological investigations have revealed that (2R)-2-(4-methoxyphenyl)propan-1-ol exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway. A recent in vivo study highlighted its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in murine models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. Additionally, its low toxicity profile in preliminary toxicity assays makes it a promising candidate for further development.

In the context of oncology, (2R)-2-(4-methoxyphenyl)propan-1-ol has shown selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and colon cancers. Mechanistic studies indicate that it induces apoptosis via the mitochondrial pathway, as evidenced by the activation of caspase-3 and -9. These findings were corroborated by a 2024 study in Cancer Research, which also identified its synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy while minimizing side effects.

Despite these promising results, challenges remain in the clinical translation of (2R)-2-(4-methoxyphenyl)propan-1-ol. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future research. Ongoing studies are exploring prodrug strategies and nanoformulations to overcome these limitations, aiming to pave the way for its eventual use in human trials.

In conclusion, (2R)-2-(4-methoxyphenyl)propan-1-ol (CAS: 143590-14-1) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its multifaceted pharmacological properties, coupled with advancements in synthetic methodologies, underscore its potential as a therapeutic agent. Continued research efforts will be essential to fully elucidate its mechanisms and translate these findings into clinical applications.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd